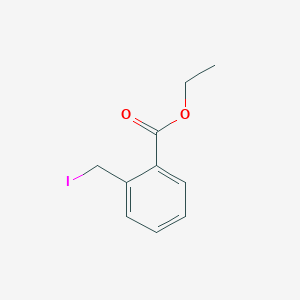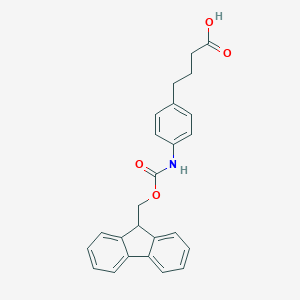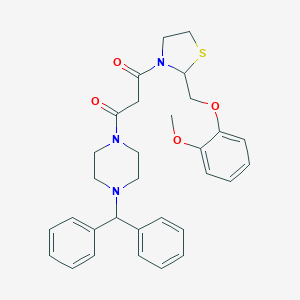
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- involves the inhibition of the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antimicrobial, and antitumor activities. It has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-. One direction could be the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction could be the development of new synthetic methods for the production of this compound, which could improve its yield and purity. Additionally, the study of its mechanism of action and its interactions with other compounds could provide valuable insights into its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- involves the reaction of diphenylmethane with 2-(2-methoxyphenoxy)acetic acid, followed by the formation of an intermediate thiazolidine ring. The final product is obtained through the reaction of the intermediate with 1,3-dibromo-2-propanone. The synthesis process has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
161364-78-9 |
|---|---|
Nom du produit |
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- |
Formule moléculaire |
C31H35N3O4S |
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione |
InChI |
InChI=1S/C31H35N3O4S/c1-37-26-14-8-9-15-27(26)38-23-30-34(20-21-39-30)29(36)22-28(35)32-16-18-33(19-17-32)31(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-15,30-31H,16-23H2,1H3 |
Clé InChI |
FRFGTFWHWJMSFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
1-(4-benzhydrylpiperazin-1-yl)-3-[2-[(2-methoxyphenoxy)methyl]thiazoli din-3-yl]propane-1,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



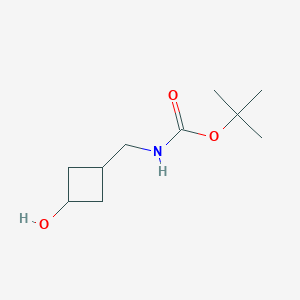
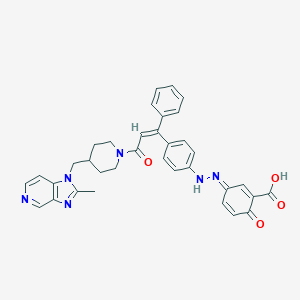
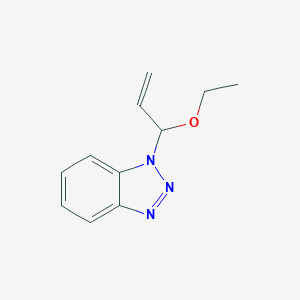

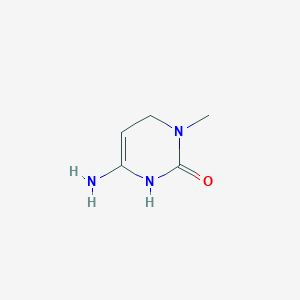
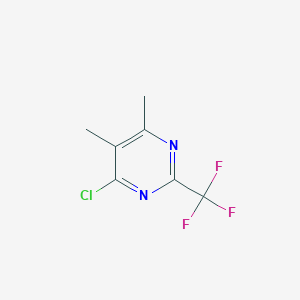

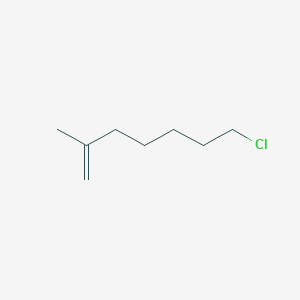

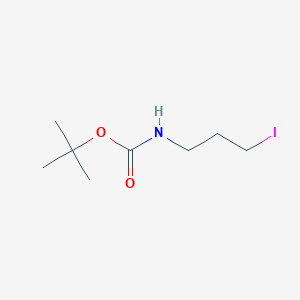

![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
